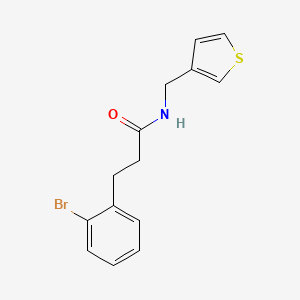
N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)butanamide, also known as MPP+, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MPP+ is a potent neurotoxin that has been shown to selectively destroy dopaminergic neurons, making it a valuable tool for studying Parkinson's disease.
Applications De Recherche Scientifique
Pharmaceutical Research
This compound, due to its benzothiazole and butyramide groups, may have applications in the development of new pharmaceuticals. Benzothiazoles are known for their antimicrobial, antitumor, and anti-inflammatory properties . Butyramides, on the other hand, can be used to modify the solubility and absorption characteristics of drug molecules . Therefore, this compound could be a candidate for creating new drugs with improved efficacy and bioavailability.
Material Science
In material science, the prop-2-yn-1-yl group within the compound’s structure suggests potential utility in polymer synthesis. This group can act as a reactive site for polymerization, leading to the creation of novel polymeric materials with specific mechanical and thermal properties suitable for industrial applications .
Chemical Synthesis
The compound’s structure indicates that it could be used as an intermediate in the synthesis of complex organic molecules. Its methoxy and prop-2-yn-1-yl groups are functional handles that can undergo various chemical reactions, making it a versatile building block in synthetic chemistry .
Agricultural Chemistry
Benzothiazole derivatives have been explored for their use in agriculture, particularly as fungicides and plant growth regulators . The compound could be investigated for similar applications, potentially leading to the development of new agricultural chemicals that help increase crop yields and protect plants from diseases.
Environmental Science
In environmental science, this compound could be studied for its ability to bind to pollutants or heavy metals, aiding in the detoxification and purification of contaminated environments. The benzothiazole ring system is known to interact with various metal ions, which could be leveraged in designing new environmental cleanup strategies .
Feed Additives
The safety and efficacy of aromatic ethers, including anisole derivatives, have been evaluated as feed additives for all animal species. Given the structural similarity, this compound might be explored for its potential as a feed additive to promote animal health and growth .
Antiviral Research
Compounds with a benzothiazole moiety have shown potential in antiviral research. This compound could be part of studies aiming to discover new antiviral agents, especially considering the ongoing need for treatments against emerging viral diseases .
Catalysis
The prop-2-yn-1-yl group in the compound’s structure is known to participate in catalytic processes, particularly in the presence of transition metals. This suggests that the compound could be used as a ligand or a catalyst in various chemical reactions, potentially improving their efficiency and selectivity .
Orientations Futures
Propriétés
IUPAC Name |
N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-4-7-13(18)16-15-17(10-5-2)14-11(19-3)8-6-9-12(14)20-15/h2,6,8-9H,4,7,10H2,1,3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGEZWXPTZNCXCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N=C1N(C2=C(C=CC=C2S1)OC)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


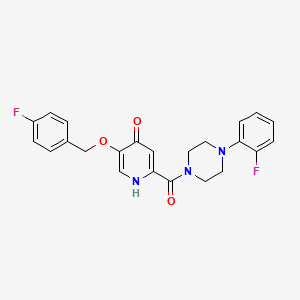
![8-((3,4-Dimethylphenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2892933.png)
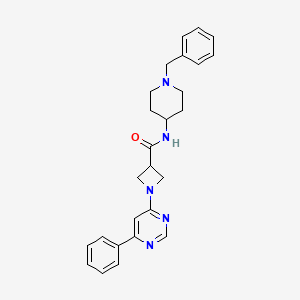

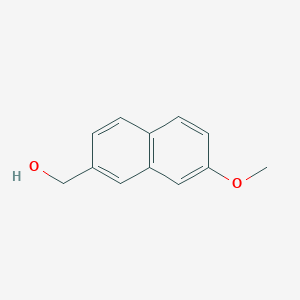

![3,5-dimethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2892944.png)
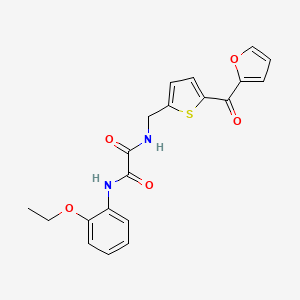
![1-(4-Bromophenyl)-4-[(2-chlorophenyl)methyl]pyrazine-2,3-dione](/img/structure/B2892946.png)
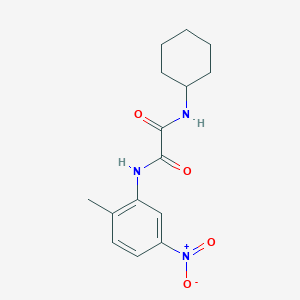
![Imidazo[1,2-a]pyridin-2-ylmethyl carbamimidothioate dihydrochloride](/img/structure/B2892949.png)
